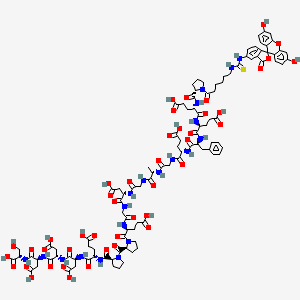
FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) is a fluorescein isothiocyanate (FITC)-labeled segment of the Herpes Simplex Virus type 2 (HHV-2) Envelope Glycoprotein G. This segment encompasses amino acids 561 to 578 and is an immunodominant region of glycoprotein G (gG-2), which reacts with all herpes simplex virus type 2 (HSV-2) sera .
作用机制
Target of Action
The primary target of the compound FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is the Herpes Simplex Virus type 2 (HSV-2) . This compound is a segment of the HHV-2 Envelope Glycoprotein G encompassing amino acids 561 to 578 . This region is an immunodominant part of glycoprotein G (gG-2) and exhibits reactivity with all HSV-2 sera .
Mode of Action
The compound FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) is a fluorescein isothiocyanate (FITC)-labeled segment of the HHV-2 Envelope Glycoprotein G The FITC label allows for the visualization of the compound’s interaction with its targets
Biochemical Pathways
It is known that the compound is reactive with all hsv-2 sera , suggesting that it may play a role in the immune response to HSV-2
Result of Action
Its reactivity with all hsv-2 sera suggests that it may play a role in the immune response to hsv-2
Action Environment
The efficacy and stability of FITC-εAhx-HHV-2 Envelope Glycoprotein G (561-578) may be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules or ions in the solution. The compound is recommended to be stored at temperatures below -15°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: The temporary protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions
FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) primarily undergoes:
Substitution Reactions: The FITC label can be substituted with other fluorescent tags.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the sulfur-containing amino acids.
Common Reagents and Conditions
Substitution: FITC can be replaced using reagents like NHS-fluorescein under mild conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly used.
Major Products
Substitution: Different fluorescently labeled peptides.
Oxidation: Oxidized forms of the peptide.
Reduction: Reduced forms of the peptide
科学研究应用
FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) has several scientific research applications:
Immunology: Used as an antigen in immunoassays to detect HSV-2 antibodies.
Virology: Helps in studying the immune response to HSV-2.
Vaccine Development: Potential use as a vaccine antigen for HSV-2.
Fluorescence Microscopy: Utilized in fluorescence microscopy to visualize viral components
相似化合物的比较
Similar Compounds
FITC-|AAhx-HHV-1 Envelope Glycoprotein G (561-578): Similar in structure but specific to HSV-1.
FITC-|AAhx-HHV-2 Envelope Glycoprotein D (561-578): Another segment of HHV-2 Envelope Glycoprotein but different in amino acid sequence.
Uniqueness
FITC-|AAhx-HHV-2 Envelope Glycoprotein G (561-578) is unique due to its specific reactivity with HSV-2 sera and its use as an immunodominant antigen. This specificity makes it a valuable tool in HSV-2 research and diagnostics .
属性
IUPAC Name |
(4S)-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[2-[[(2S)-4-carboxy-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H128N20O44S/c1-49(87(150)106-46-76(130)112-64(41-83(142)143)89(152)108-47-75(129)111-62(27-32-82(140)141)99(162)124-36-10-15-71(124)100(163)123-35-9-14-70(123)98(161)116-61(26-31-81(138)139)92(155)118-65(42-84(144)145)94(157)119-66(43-85(146)147)95(158)120-67(44-86(148)149)96(159)121-68(48-125)101(164)165)109-74(128)45-107-88(151)58(23-28-78(132)133)113-93(156)63(37-50-11-4-2-5-12-50)117-91(154)59(24-29-79(134)135)114-90(153)60(25-30-80(136)137)115-97(160)69-13-8-34-122(69)77(131)16-6-3-7-33-105-103(169)110-51-17-20-55-54(38-51)102(166)168-104(55)56-21-18-52(126)39-72(56)167-73-40-53(127)19-22-57(73)104/h2,4-5,11-12,17-22,38-40,49,58-71,125-127H,3,6-10,13-16,23-37,41-48H2,1H3,(H,106,150)(H,107,151)(H,108,152)(H,109,128)(H,111,129)(H,112,130)(H,113,156)(H,114,153)(H,115,160)(H,116,161)(H,117,154)(H,118,155)(H,119,157)(H,120,158)(H,121,159)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,164,165)(H2,105,110,169)/t49-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHKHHWWVDRMH-AWRIMOMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)CCCCCNC(=S)NC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H128N20O44S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
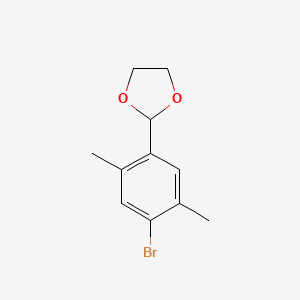

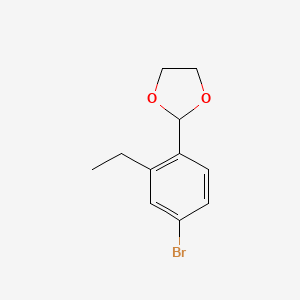
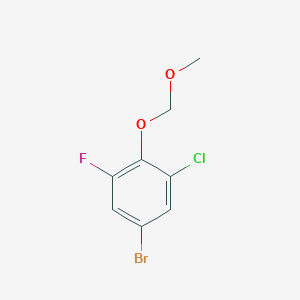
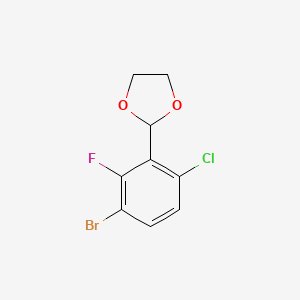
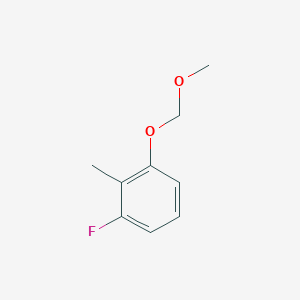
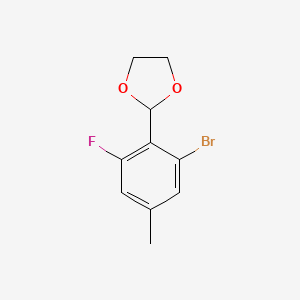
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297769.png)
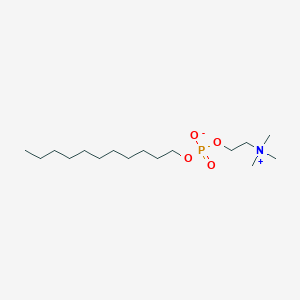
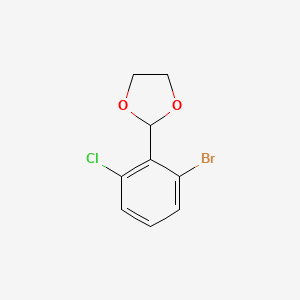
![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297795.png)
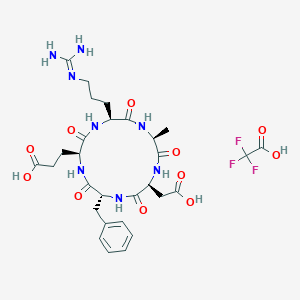
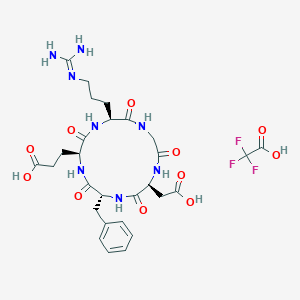
![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297823.png)
